2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide
Description
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are known for their versatile chemical properties and biological activities, making them valuable compounds for research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-5-2-3-8-13(10)14(19)17-15(22)16-11-6-4-7-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVMLCODOGXZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 3-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antitumor treatments.
Industry: The compound is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives such as:
- N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide
- N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the 2-methyl and 3-nitrophenyl groups in 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide contributes to its distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
